4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide
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Overview
Description
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a compound that features a pyrrole ring substituted with a butane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Cycloaddition Reactions: The activated double bond in the pyrrole ring allows for cycloaddition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like DMF at moderate temperatures .
Major Products
The major products formed from these reactions include derivatives of the original compound with modifications at the sulfonamide or pyrrole ring positions .
Scientific Research Applications
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function . This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butane sulfonamide group.
N-phenylmaleimide derivatives: Compounds with similar pyrrole rings but different substituents.
Uniqueness
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is unique due to its specific combination of a pyrrole ring and a butane sulfonamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1880928-20-0 |
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Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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